![molecular formula C17H23N3O3S2 B14331773 Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- CAS No. 109817-23-4](/img/structure/B14331773.png)
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an octanamide backbone with a phenyl group substituted with a thiazolylamino sulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a sulfonyl chloride to form the thiazolylamino sulfonyl intermediate. This intermediate is subsequently reacted with a phenyl-substituted octanamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets. The thiazolylamino sulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanamide, N-[4-[(2-pyridylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-imidazolylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-benzimidazolylamino)sulfonyl]phenyl]
Uniqueness
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different heterocyclic rings.
Propriétés
Numéro CAS |
109817-23-4 |
|---|---|
Formule moléculaire |
C17H23N3O3S2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]octanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-3-4-5-6-7-16(21)19-14-8-10-15(11-9-14)25(22,23)20-17-18-12-13-24-17/h8-13H,2-7H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
KFFTZJOQEVBEDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
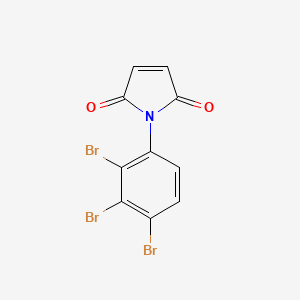
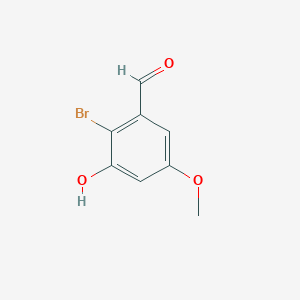
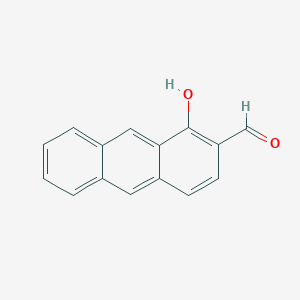
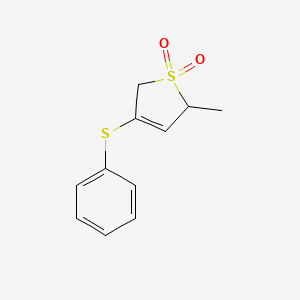
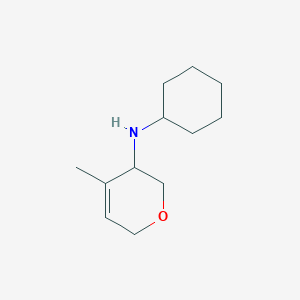
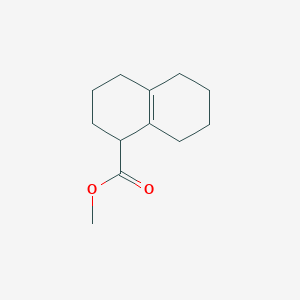
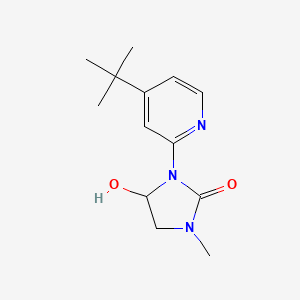

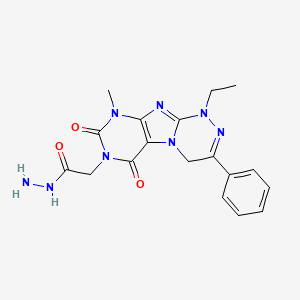
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
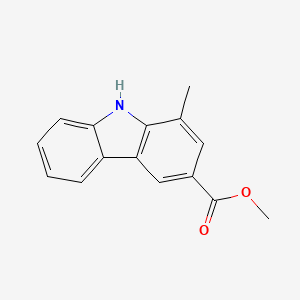
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
